1-(4-ethylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as triazoles. Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Antibacterial Agents
Fluoroquinolones are well-known antibiotics with broad-spectrum activity against microorganisms and viruses. However, antibiotic resistance remains a challenge. Researchers have synthesized novel hybrid derivatives of ciprofloxacin and norfloxacin by incorporating 1,2,3-triazole moieties. These compounds were evaluated for their biological activity against several strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. Some of these derivatives exhibited enhanced activity compared to the initial molecules .
Azo Dye Derivatives
In the field of dye chemistry, 1,2,3-triazole-substituted compounds have been explored. For instance, researchers have synthesized heterocyclic acid dyes by coupling aminosulphonic acids with 4-hydroxy-1-methyl-2-(1H)-quinolone. These azo dye derivatives find applications in textiles, printing, and other color-related industries .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNTJJVDRBBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
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